4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol
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Overview
Description
4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol is an organic compound with a unique structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol typically involves the reaction of 2-ethyl-2-methyl-1,3-dioxolane with butanal under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which is then reduced to the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: A related compound with similar structural features but lacking the butanol moiety.
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate: Another related compound with an acrylate group instead of the butanol moiety.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: A stereoisomer with a similar dioxolane ring structure.
Uniqueness
4-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol is unique due to the presence of both the dioxolane ring and the butanol moiety, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
3663-45-4 |
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Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-(2-ethyl-2-methyl-1,3-dioxolan-4-yl)butan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-3-10(2)12-8-9(13-10)6-4-5-7-11/h9,11H,3-8H2,1-2H3 |
InChI Key |
FJOWHXOYIIREHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)CCCCO)C |
Origin of Product |
United States |
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